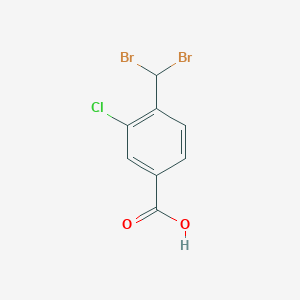

3-Chloro-4-(dibromomethyl)benzoic acid

Description

3-Chloro-4-(dibromomethyl)benzoic acid (CAS: 1403326-76-0, molecular formula: C₈H₅Br₂ClO₂, molecular weight: 328.39) is a halogenated benzoic acid derivative characterized by a dibromomethyl (-CHBr₂) group at the 4-position and a chlorine atom at the 3-position of the benzene ring. The carboxylic acid group at the 1-position confers acidity and reactivity, enabling participation in hydrogen bonding or salt formation.

Properties

IUPAC Name |

3-chloro-4-(dibromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDHKZUMPXPDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-(dibromomethyl)benzoic acid, with the molecular formula , is an aromatic carboxylic acid characterized by a chloro group and two bromomethyl substituents on the benzene ring. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and safety considerations.

The compound's structure contributes to its reactivity and potential interactions with biological systems. The presence of halogen atoms can enhance lipophilicity, affecting membrane permeability and biological activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key biological processes. For example, sulfonamides, structurally related to this compound, inhibit dihydropteroate synthase (DHPS), which is crucial for bacterial growth.

- Sensitization and Allergic Reactions : Studies have indicated that compounds with similar structures can act as respiratory sensitizers. For instance, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA) was identified as a respiratory sensitizer in occupational settings, leading to asthma and urticaria in exposed workers . This suggests that this compound may exhibit similar allergenic properties.

Case Studies

A notable investigation into BCMBA highlighted a sensitization rate of 8% among chemical factory workers exposed to the compound, with a higher rate of 25% among production workers . Such findings underscore the importance of assessing exposure risks associated with compounds like this compound.

Research Findings

Recent studies have explored the biological evaluation of benzoic acid derivatives, revealing that certain structural modifications can enhance bioactivity. For instance, compounds related to benzoic acids have demonstrated significant interactions with proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways . Although specific data on this compound is limited, its structural similarities suggest potential for similar activities.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methylbenzoic acid | Contains a single methyl group; simpler structure. | |

| 3-Chloro-4-nitrobenzoic acid | Contains a nitro group; used in dye synthesis. | |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Known for its herbicidal properties. |

Safety and Handling

Given the potential allergenic properties observed in similar compounds, it is crucial to implement stringent exposure control measures when handling this compound in industrial settings. Proper safety protocols should be established to minimize occupational exposure risks.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-4-(dibromomethyl)benzoic acid is C₉H₇Br₂ClO₂. The presence of a chloro group and two dibromomethyl substituents on the benzene ring enhances its reactivity, making it suitable for various chemical modifications. The compound's structure allows it to participate in a range of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Pharmaceutical Applications

This compound has shown promise as an intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to other bioactive molecules makes it a candidate for developing new drugs, particularly in targeting specific biological pathways.

- Case Study : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them potential candidates for treating chronic inflammatory diseases.

Agrochemical Development

The compound's reactivity allows it to be utilized in the development of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological activity through structural changes can lead to more effective agricultural products.

- Case Study : In studies involving similar dibromomethyl-substituted benzoic acids, compounds were found to possess herbicidal activity against various weed species, highlighting their potential in crop protection strategies.

Material Science

In material science, this compound can be used as a building block for synthesizing polymers and other materials with specific properties.

- Case Study : Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

Safety and Handling Considerations

Due to its chemical nature, this compound may pose allergenic risks similar to other halogenated compounds. Studies have documented respiratory sensitization among workers exposed to related compounds, emphasizing the need for stringent safety protocols during handling and usage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related halogenated benzoic acids and furanones, focusing on substituent effects and bioactivity:

Key Findings

Mutagenicity and Bioactivity: The dibromomethyl group in BMX-2 and this compound is linked to mutagenic activity in Ames tests, comparable to MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) . In contrast, 3-Chloro-4-hydroxybenzoic acid and its derivatives lack this bioactivity, highlighting the role of halogenation patterns .

Physicochemical Properties :

- Alkoxy-substituted analogs (e.g., 3-Chloro-4-(dodecyloxy)benzoic acid) exhibit liquid-crystalline behavior due to intermolecular hydrogen bonding between COOH and pyridyl groups, a property exploitable in supramolecular materials .

- 4-Chlorobenzoic acid demonstrates high solubility in alkaline media (1 g in 25 mL 0.5 N NaOH), a trait shared with the target compound due to the COOH group .

Applications: Pharmaceuticals: Derivatives like 3-Chloro-4-(4-chlorophenoxy)benzoic acid (CAS: 1384431-04-2) are intermediates in drug synthesis . Materials Science: Alkoxy-substituted analogs are used in liquid-crystalline polymers , while 3-Chloro-4-(hydroxymethyl)benzoic acid (CAS: 1594779-14-2) serves as a synthetic building block .

Preparation Methods

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents & Catalysts | Solvent(s) | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Radical bromination of 3-chloro-4-methylbenzoic acid | 3-chloro-4-methylbenzoic acid | N-bromosuccinimide, benzoyl peroxide | Carbon tetrachloride, chlorobenzene | Reflux, 36 h | High yield; crude product used | Widely used, straightforward radical bromination |

| Bromination of 2-chloro-3-methylbenzoic acid derivatives | 2-chloro-3-methyl-4-sulfonylbenzoic acid | N-bromosuccinimide, azoisobutyronitrile, dibenzoyl peroxide | Chlorobenzene, acetonitrile, methylene chloride | Heating 60–90°C, irradiation | 87–96% purity, 88–95% yield | Variants allow photochemical or thermal initiation |

| One-step Lewis acid catalyzed synthesis | Benzoyl chloride, paraformaldehyde | Lewis acids (AlCl3, FeCl3, ZnCl2, etc.) | Methylene dichloride, chloroform | 20–70°C, 5–20 h, mild pressure | 85–95% purity, high yield | Novel, efficient, avoids multi-step processes, solvent choice critical |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for laboratory-scale preparation of 3-Chloro-4-(dibromomethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of 3-chloro-4-methylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., CCl₄ or CHCl₃), and reaction time to minimize di-brominated byproducts. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : The aromatic protons adjacent to chlorine and dibromomethyl groups show distinct deshielding (e.g., ~δ 7.8–8.2 ppm for aromatic H). The dibromomethyl (–CHBr₂) group exhibits a singlet in ¹H NMR (δ ~6.0–6.5 ppm) and a carbon signal at δ ~40 ppm in ¹³C NMR.

- IR Spectroscopy : Stretching vibrations for C=O (∼1680 cm⁻¹) and C–Br (∼550–650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peak [M-H]⁻ at m/z 327/329/331 (isotopic pattern characteristic of Cl and 2Br atoms) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the dibromomethyl group in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment and transition states. The electron-withdrawing effect of the –COOH group increases the electrophilicity of the dibromomethyl carbon, favoring SN2 mechanisms. Solvent effects (PCM models) and Hammett parameters quantify substituent influence on reaction rates .

Q. How does this compound form as a disinfection byproduct (DBP), and what analytical methods detect it in environmental samples?

- Formation Pathways : Likely forms during chlorination/bromination of phenolic precursors in water. Competing halogenation at the methyl group and aromatic ring depends on pH and halide concentrations. Compare with MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), a known carcinogenic DBP .

- Detection :

- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with MRM transitions for m/z 327→[Br⁻] fragments.

- GC-ECD : Derivatize with diazomethane to enhance volatility. Limit of detection (LOD) < 0.1 µg/L in water matrices .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point) of this compound across studies?

- Methodology :

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to assess thermal behavior. Impurities lower and broaden melting ranges.

- Crystallography : Single-crystal X-ray diffraction (via SHELXL ) determines precise lattice parameters. Polymorphs or solvate formation (e.g., ethanol/water) may explain discrepancies .

Research Design Considerations

- Safety Protocols : Handle brominated intermediates in fume hoods; use PPE to avoid dermal exposure. Waste containing halogens must be neutralized (e.g., NaHCO₃) before disposal .

- Comparative Studies : Benchmark against analogs like 3-Chloro-4-(dichloromethyl)benzoic acid to assess halogen effects on reactivity and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.